molecular formula C16H15N3O2S B2904192 (E)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1421587-78-1

(E)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2904192
CAS No.: 1421587-78-1
M. Wt: 313.38
InChI Key: LJTSIGWMALEJNB-VOTSOKGWSA-N
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Description

(E)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H15N3O2S and its molecular weight is 313.38. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as Ohtuvayre (ensifentrine), primarily targets the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to increased levels of these messengers within the cell. This results in bronchodilation and non-steroidal anti-inflammatory effects .

Pharmacokinetics

It is known that the compound isdelivered directly to the lungs through a standard jet nebulizer . This suggests that it may have good bioavailability in the target tissue.

Result of Action

The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can help alleviate symptoms in diseases such as chronic obstructive pulmonary disease (COPD). It has been shown to provide clinical benefits both alone and when used with other maintenance therapies .

Properties

IUPAC Name

(E)-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-19-14(15-5-2-8-21-15)10-12(18-19)11-17-16(20)7-6-13-4-3-9-22-13/h2-10H,11H2,1H3,(H,17,20)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTSIGWMALEJNB-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C=CC2=CC=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)CNC(=O)/C=C/C2=CC=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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